molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8

5,7-Dichlorothieno[2,3-c]pyridine

Cat. No. B566693
Key on ui cas rn: 1326715-01-8
M. Wt: 204.068
InChI Key: NOLRRYMPZILHBM-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 5,7-dichlorothieno[2,3-c]pyridine (1.86 g, 8.20 mmol), AcOH (9.42 mL, 164 mmol), and concentrated HCl (3.16 mL, 38.4 mmol) was treated with tin powder (3.04 g, 24.6 mmol) at 60° C. After 3 h heating, another portion of concentrated HCl (3.16 mL) was added followed by another portion of tin powder (3.04 g). After 2 h heating, another portion of concentrated HCl (3.16 mL) was added followed by tin powder (1.03 g). After 2 h, the heating was stopped, and the reaction mixture was cooled and diluted with water (50 mL). After filtration, the residue was washed with water. The combined filtrates were extracted with EtOAc (4×100 mL). The combined extracts were washed with aqueous 1 N NaOH until the pH was >9, followed by brine (100 mL), dried over MgSO4, and concentrated in vacuo. Purification by ISCO chromatography (0 to 30% EtOAc:heptane) afforded 980 mg (70%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.93 (d, J=0.4 Hz, 1 H), 7.79 (d, J=6.4 Hz, 1 H), 7.75 (d, J=1.2 Hz, 1 H), 7.33 (dd, J=5.6, 0.8 Hz, 1 H); MS (ESI): 169.98, 171.98 [M+H]+; HPLC tR=1.29 min (TOF: polar—3 min).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
9.42 mL
Type
reactant
Reaction Step One
Name
Quantity
3.16 mL
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
3.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.04 g
Type
reactant
Reaction Step Four
Name
Quantity
3.16 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.03 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][S:9][C:5]2=[C:6](Cl)[N:7]=1.CC(O)=O.Cl.[Sn]>O>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][S:9][C:5]2=[CH:6][N:7]=1 |^3:16|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
ClC=1C=C2C(=C(N1)Cl)SC=C2
Name
Quantity
9.42 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
3.16 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.04 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
3.16 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.04 g
Type
reactant
Smiles
[Sn]
Step Five
Name
Quantity
3.16 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1.03 g
Type
reactant
Smiles
[Sn]
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 3 h heating
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h heating
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the residue was washed with water
EXTRACTION
Type
EXTRACTION
Details
The combined filtrates were extracted with EtOAc (4×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with aqueous 1 N NaOH until the pH was >9
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (0 to 30% EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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